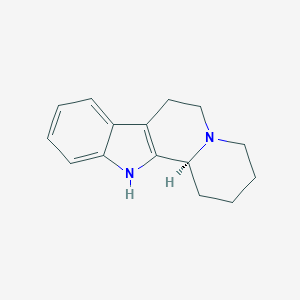
Desbromoarborescidine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desbromoarborescidine A is a chemical compound with the molecular formula C15H18N2 and a molecular weight of 226.323 g/mol It is a derivative of arborescidine, characterized by the absence of a bromine atom
Métodos De Preparación
The synthesis of Desbromoarborescidine A involves several steps, typically starting with the preparation of the precursor compounds. The synthetic route often includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Quinolizidine Ring Formation: The quinolizidine ring is formed by the cyclization of the intermediate compounds.
Debromination: The final step involves the removal of the bromine atom from the arborescidine structure to yield this compound.
Análisis De Reacciones Químicas
Desbromoarborescidine A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Desbromoarborescidine A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Desbromoarborescidine A involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Desbromoarborescidine A can be compared with other similar compounds, such as:
Arborescidine: The parent compound from which this compound is derived.
Bromoarborescidine: A brominated derivative of arborescidine.
Indoloquinolizidine Derivatives: Compounds with similar indole and quinolizidine ring structures.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
10252-12-7 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
(12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1 |
Clave InChI |
OURDZMSSMGUMKR-AWEZNQCLSA-N |
SMILES |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
SMILES isomérico |
C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES canónico |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Sinónimos |
(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















